Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-
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Overview
Description
BP-14979 is a dopamine D3 receptor agonist that has been studied for its potential use in treating neurological disorders. This compound is known for its selectivity towards dopamine D3 receptors, making it a valuable tool in research related to dopamine-related functions and disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BP-14979 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it generally involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of BP-14979 would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
BP-14979 primarily undergoes substitution reactions due to the presence of functional groups that can be replaced by other atoms or groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions often involve the use of organic solvents and catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of BP-14979, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
BP-14979 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.
Biology: Helps in understanding the role of dopamine D3 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new drugs targeting dopamine receptors
Mechanism of Action
BP-14979 exerts its effects by selectively binding to dopamine D3 receptors, which are part of the dopamine receptor family. This binding activates the receptor, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal activity. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the regulation of ion channels .
Comparison with Similar Compounds
BP-14979 is unique in its high selectivity for dopamine D3 receptors compared to other dopamine receptor agonists. Similar compounds include:
Methiothepin mesylate: A non-selective 5-HT2 receptor antagonist.
Veralipride: An antagonist of dopamine D2 receptors.
Oxolinic acid: A synthetic antimicrobial related to nalidixic acid.
SB-277011: A specific antagonist of dopamine D3 receptors.
BP-14979 stands out due to its specificity and potency as a dopamine D3 receptor agonist, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1000036-77-0 |
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Molecular Formula |
C23H34N4O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-[2-[4-(3-cyanophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide |
InChI |
InChI=1S/C23H34N4O2/c1-29-16-10-23(28)25-21-7-5-19(6-8-21)9-11-26-12-14-27(15-13-26)22-4-2-3-20(17-22)18-24/h2-4,17,19,21H,5-16H2,1H3,(H,25,28) |
InChI Key |
PLMAPPWZOQMTBI-UHFFFAOYSA-N |
SMILES |
COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=CC=CC(=C3)C#N |
Canonical SMILES |
COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=CC=CC(=C3)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BP14979; BP 14979; BP-14979; BP1,4979; BP 1,4979; BP-1,4979; BP1.4979; BP 1.4979; BP-1.4979. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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